Ethyl 2-ethylhexanoate
Overview
Description
Ethyl 2-ethylhexanoate is not directly discussed in the provided papers; however, its related compounds and synthesis methods are extensively covered. Metal 2-ethylhexanoates are highlighted for their applications as metal-organic precursors in materials science, catalysts for polymerizations, and in the painting industry due to their drying properties . The volatile organic compound (VOC) 2-ethylhexanol, which can degrade into 2-ethylhexanoic acid, is noted for its presence in indoor air quality deterioration .
Synthesis Analysis
The synthesis of compounds related to ethyl 2-ethylhexanoate, such as 2-ethylhexanol, can be achieved through the integration of n-butanal self-condensation with hydrogenation reactions. A study demonstrates the use of a Ni/Ce-Al2O3 bifunctional catalyst for the direct synthesis of 2-ethylhexanol, achieving a yield of 66.9% under optimal conditions . Another approach for the synthesis of 2-ethyl-1-hexanol, which shares a similar structure with ethyl 2-ethylhexanoate, uses a Cu/Mg/Al mixed metal oxide trifunctional catalyst, indicating the potential for innovative catalytic processes .
Molecular Structure Analysis
While the molecular structure of ethyl 2-ethylhexanoate is not directly analyzed, the structure of related compounds like 2-ethyl-1-hexanol is reviewed. This compound belongs to the branched chain saturated alcohols with a characteristic hydroxyl group and a carbon chain with methyl side chains .
Chemical Reactions Analysis
Iron(III) 2-ethylhexanoate, a compound related to ethyl 2-ethylhexanoate, has been used as a Lewis acid catalyst in stereoselective Diels–Alder reactions, producing high diastereoisomeric excesses . This indicates that metal 2-ethylhexanoates can be involved in complex chemical reactions, serving as effective catalysts.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-ethylhexanol derivatives are explored, with a focus on their use as nonionic surfactants. These derivatives exhibit low foaming properties and effective surface activity, comparable to other alcohol ethoxylates . The toxicity and clinical effects of 2-ethyl-1-hexanol as an indoor air pollutant are also reviewed, highlighting its role in sick building syndrome (SBS) . Additionally, the oncogenic potential of 2-ethylhexanol has been evaluated in animal studies, with no significant oncogenic effects observed in rats, but weak adverse trends in hepatocellular carcinoma incidence in mice at high dose levels .
Relevant Case Studies
Case studies in the synthesis of related compounds demonstrate the potential for innovative catalytic processes and applications. For instance, the one-pot synthesis of 2-ethylhexanol from n-butyraldehyde using a Ni/La–Al2O3 catalyst shows a complete conversion of n-butyraldehyde with a selectivity of 67.0% for 2-ethylhexanol . This indicates the efficiency of such catalysts in the synthesis of complex organic chemicals.
Scientific Research Applications
Catalyst in Chemical Reactions : Iron(III) 2-ethylhexanoate has been used as a catalyst in the stereoselective Diels–Alder reaction, producing certain esters with high diastereoisomeric excesses (Gorman & Tomlinson, 1998).
Applications in Materials Science : Metal 2-ethylhexanoates, including ethyl 2-ethylhexanoate, find wide applications as metal-organic precursors in materials science. They are used in catalysts for ring-opening polymerizations and in the painting industry (Mishra, Daniele, & Hubert-Pfalzgraf, 2007).
Esterification and Dehydration in Supercritical Carbon Dioxide : Ethyl 2-ethylhexanoate can be synthesized in supercritical carbon dioxide, demonstrating its potential in alternative chemical synthesis methods (Ghaziaskar, Daneshfar, & Calvo, 2006).
Role in Hydrogenation Processes : In the context of organic chemical manufacturing, such as in the production of plasticizers, the compound is involved in various byproducts and reaction networks, demonstrating its versatility in industrial chemistry (Zhao et al., 2018).
Sustainability in Chemical Processes : Ethyl 2-ethylhexanoate is a focal point in studies evaluating sustainability metrics in chemical processes, particularly in the context of producing higher alcohols from ethanol (Patel et al., 2015).
Use in Organic Synthesis : It has been utilized as a dual solvent-catalyst in the synthesis of certain organic compounds, highlighting its efficiency and eco-friendly properties in organic synthesis (Hekmatshoar et al., 2015).
Role in Rubber Synthesis : In the synthesis of room temperature cured polysiloxane rubbers, tin 2-ethylhexanoate is used as a catalyst, influencing the material's properties and aging characteristics (Patel et al., 2004).
Safety And Hazards
When handling Ethyl 2-ethylhexanoate, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation . Avoid ingestion and inhalation . Avoid dust formation . Do not get in eyes, on skin, or on clothing . Keep containers tightly closed in a dry, cool, and well-ventilated place .
Future Directions
Perstorp, a company that produces 2-Ethylhexanoic Acid (2-EHA), has announced that it will substantially expand its production capacity of 2-Ethylhexanoic Acid (2-EHA) from 2022, to meet increasing market needs . The investment and expansion are within the framework of Perstorp’s existing production plants and implementation has already started .
properties
IUPAC Name |
ethyl 2-ethylhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-4-7-8-9(5-2)10(11)12-6-3/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAGIRHBJJLWHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863070 | |
Record name | Hexanoic acid, 2-ethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear to pale yellow liquid / Fruity tropical aroma | |
Record name | Ethyl 2-ethylhexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2304/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
81.00 °C. @ 24.00 mm Hg | |
Record name | Ethyl 2-ethylhexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032264 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble or insoluble, Insoluble (in ethanol) | |
Record name | Ethyl 2-ethylhexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2304/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.860 - 0.867 | |
Record name | Ethyl 2-ethylhexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2304/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Ethyl 2-ethylhexanoate | |
CAS RN |
2983-37-1 | |
Record name | Ethyl 2-ethylhexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2983-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-ethylhexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002983371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 2-ethyl-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanoic acid, 2-ethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-ethylhexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.131 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 2-ETHYLHEXANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G42R59N31I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethyl 2-ethylhexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032264 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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